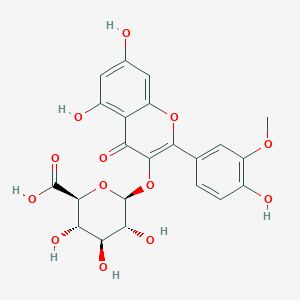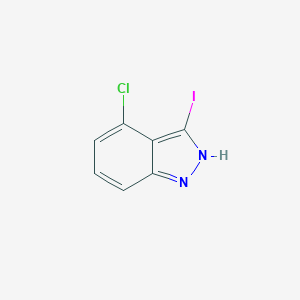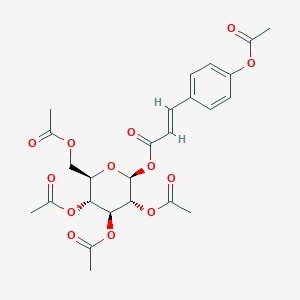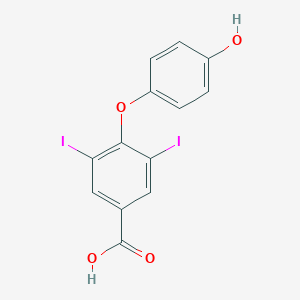
4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic acid, also known as diiodosalicylic acid (DISA), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of DISA in inducing apoptosis in cancer cells is not fully understood. However, studies have suggested that DISA may inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cell division and growth. Additionally, DISA has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
生化学的および生理学的効果
DISA has been shown to have several biochemical and physiological effects. In cancer cells, DISA induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. Additionally, DISA has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In materials science, DISA has been used as a linker molecule in the synthesis of MOFs, leading to the formation of porous materials with high surface area and gas adsorption capacity. In environmental science, DISA has been shown to effectively remove heavy metals such as lead and cadmium from contaminated water.
実験室実験の利点と制限
One of the advantages of using DISA in lab experiments is its relatively simple synthesis method. Additionally, DISA has been shown to have low toxicity in vitro, making it a promising candidate for further studies. However, one limitation of using DISA in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the mechanism of action of DISA is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on DISA. In medicinal chemistry, further studies are needed to investigate the potential of DISA as a cancer therapy. This includes studies on the pharmacokinetics and toxicity of DISA in vivo, as well as investigations into its efficacy in combination with other anti-cancer drugs. In materials science, research on the synthesis and properties of DISA-based MOFs is ongoing, with potential applications in gas storage and separation. In environmental science, further studies are needed to investigate the potential of DISA for the removal of other heavy metals from contaminated water. Additionally, studies on the mechanism of action of DISA are needed to better understand its effects and design more effective experiments.
合成法
The synthesis of DISA involves the reaction of 4-hydroxyphenol with 3,5-diiodobenzoic acid in the presence of a catalyst, such as copper(II) acetate. The reaction results in the formation of DISA as a white crystalline solid. This synthesis method has been reported in several scientific studies, and the purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
DISA has been studied for its potential applications in several scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DISA has been investigated for its anti-cancer properties. Studies have shown that DISA can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. In materials science, DISA has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation. In environmental science, DISA has been studied for its ability to remove heavy metals from contaminated water.
特性
CAS番号 |
1838-55-7 |
|---|---|
製品名 |
4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic acid |
分子式 |
C13H8I2O4 |
分子量 |
482.01 g/mol |
IUPAC名 |
4-(4-hydroxyphenoxy)-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C13H8I2O4/c14-10-5-7(13(17)18)6-11(15)12(10)19-9-3-1-8(16)2-4-9/h1-6,16H,(H,17,18) |
InChIキー |
LPNQFIJWELQLRO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C(=O)O)I |
正規SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C(=O)O)I |
同義語 |
4-(p-Hydroxyphenoxy)-3,5-diiodobenzoic Acid; 3,5-Diiodo-4-(4’-hydroxyphenoxy)benzoic Acid; 4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic Acid; 3,5-Diiodothyroformic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



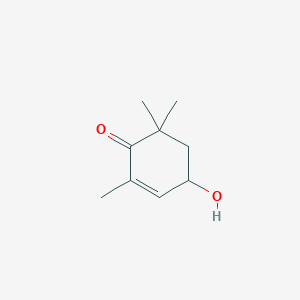
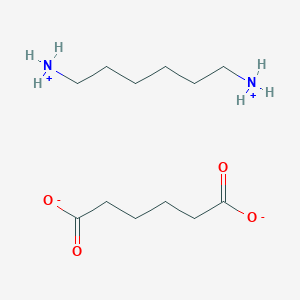
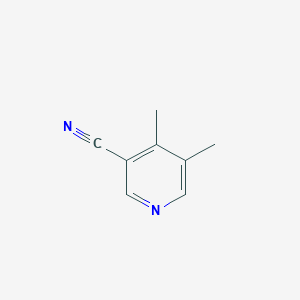
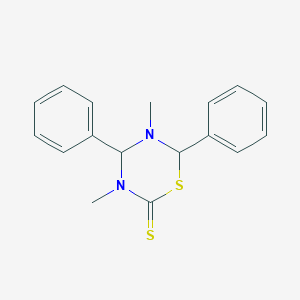
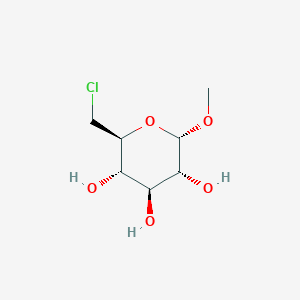
![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)
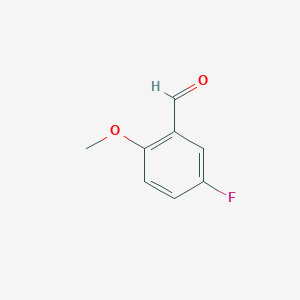
amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)
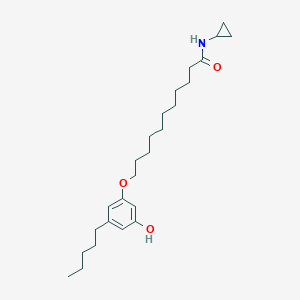
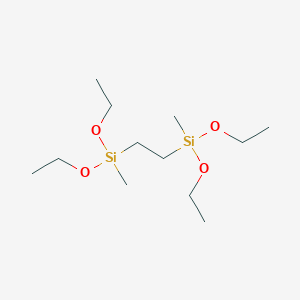
![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)
